1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene
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Overview
Description
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene is an organic compound with the molecular formula C13H9Br2NO2. This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitrophenylmethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene typically involves multiple steps. One common method includes:
Nitration: The addition of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The attachment of the nitrophenylmethyl group to the benzene ring using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene involves its interaction with various molecular targets. The bromine atoms and nitro group can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The nitro group can undergo reduction or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the nitrophenylmethyl group, making it less reactive in certain reactions.
1,3-Dibromo-2-methyl-5-nitrobenzene: Similar structure but different positioning of the nitro group.
1,3-Dibromo-5-methyl-2-[(4-aminophenyl)methyl]benzene: The nitro group is replaced by an amino group, altering its reactivity.
Properties
CAS No. |
918945-99-0 |
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Molecular Formula |
C14H11Br2NO2 |
Molecular Weight |
385.05 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C14H11Br2NO2/c1-9-6-13(15)12(14(16)7-9)8-10-2-4-11(5-3-10)17(18)19/h2-7H,8H2,1H3 |
InChI Key |
BTCVCRKQKOJURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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